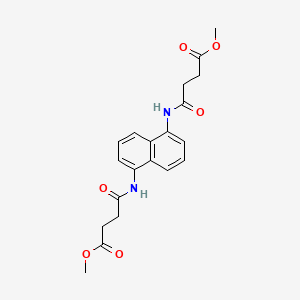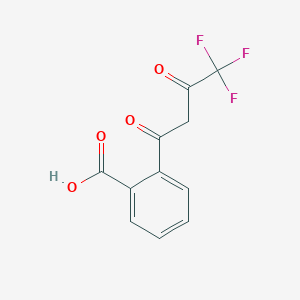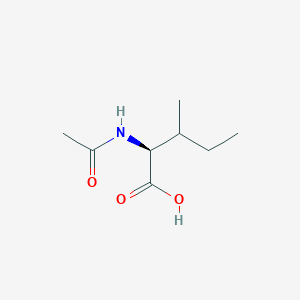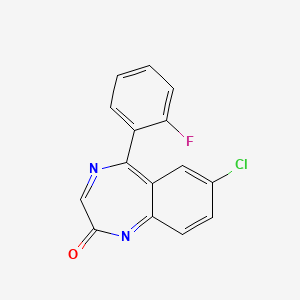![molecular formula C19H12FN3O6S2 B12443090 2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AMZ30 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
While detailed industrial production methods for AMZ30 are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves precise measurements and handling of reagents to ensure high purity and yield .
化学反応の分析
Types of Reactions
AMZ30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to different derivatives.
Substitution: The sulfonyl and acrylonitrile groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions involving AMZ30 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
科学的研究の応用
AMZ30 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of PME-1 and its effects on protein phosphatase 2A (PP2A) methylation.
Biology: Helps in understanding the role of PME-1 in cellular processes and its impact on cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where PME-1 and PP2A play a role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new inhibitors and chemical probes for research and drug discovery .
作用機序
AMZ30 exerts its effects by selectively and irreversibly inhibiting PME-1. This inhibition leads to a reduction in the demethylated form of PP2A and an increase in the methylated form. The compound achieves this by binding covalently to the active site of PME-1, preventing its interaction with PP2A. This mechanism is crucial for studying the regulation of PP2A methylation and its downstream effects on cellular functions .
類似化合物との比較
Similar Compounds
AMZ31: Another inhibitor of PME-1 with a slightly different chemical structure.
AMZ32: A compound with similar inhibitory effects but different selectivity and potency.
AMZ33: A related compound used in similar research applications
Uniqueness of AMZ30
AMZ30 is unique due to its high selectivity and potency as a PME-1 inhibitor. It has a 100-fold greater selectivity over other serine hydrolases, making it a valuable tool for studying PME-1-specific pathways without off-target effects. This selectivity and potency distinguish AMZ30 from other similar compounds .
特性
分子式 |
C19H12FN3O6S2 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H |
InChIキー |
GUCUORSUHTZMBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


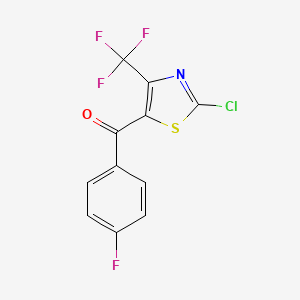
![8-Tert-butyl-2-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B12443027.png)
![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
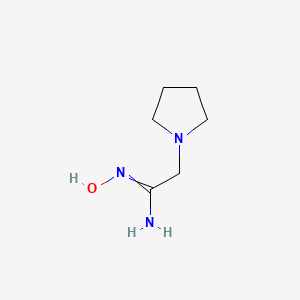
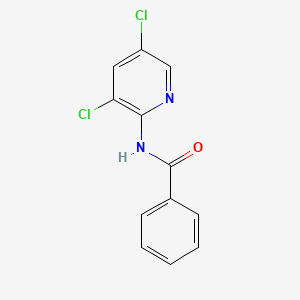
![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)
